molecular formula C45H51NO20 B1250706 Wilfornine A

Wilfornine A

Cat. No. B1250706
M. Wt: 925.9 g/mol
InChI Key: YJDNHPICMWQYIV-UJSRMDARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Wilfornine A is a sesquiterpene alkaloid that is isolated from Tripterygium wilfordii. It has a role as a plant metabolite. It is an acetate ester, a benzoate ester, a dihydroagarofuran sesquiterpenoid, a macrolide, a pyridine alkaloid and a sesquiterpene alkaloid.

Scientific Research Applications

Immunomodulatory Effects

Wilfornine A has been identified as a sesquiterpene pyridine alkaloid with notable immunosuppressive activities. This property stems from its ability to inhibit cytokine production, making it a potential compound for research in immune regulation and possible therapeutic applications in autoimmune diseases. The immunosuppressive properties were highlighted in a study which elucidated the structures of several sesquiterpene pyridine alkaloids from Tripterygium wilfordii, including wilfornine A, and evaluated their effects on cytokine production (Duan et al., 2001).

Insecticidal Properties

Wilfornine A exhibits significant insecticidal activity, particularly against certain pests like the oriental armyworm. Research has delved into the mode of action of wilfornine A, revealing its toxicity and subsequent effects on the muscle cells of these insects. Studies focusing on the microstructural and ultrastructural changes in muscle cells upon treatment with wilfornine A shed light on its potential as a natural insecticide (Ma et al., 2017).

Effects on Calcium Signaling Pathway

Another intriguing aspect of wilfornine A's action is its effect on the calcium signaling pathway in certain cells. Studies using calcium imaging techniques have demonstrated that wilfornine A can induce changes in intracellular calcium ion concentration, which suggests its role in disrupting calcium homeostasis. This effect is significant in understanding its mechanism of action, especially in terms of its insecticidal properties (Ma et al., 2019).

properties

Product Name

Wilfornine A

Molecular Formula

C45H51NO20

Molecular Weight

925.9 g/mol

IUPAC Name

[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-19,20,22,23,25-pentaacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-15-yl] benzoate

InChI

InChI=1S/C45H51NO20/c1-22(47)57-21-44-36(62-26(5)51)32(59-23(2)48)31-34(61-25(4)50)45(44)43(9,56)35(33(60-24(3)49)37(44)63-27(6)52)64-40(55)41(7,65-38(53)28-14-11-10-12-15-28)18-17-30-29(16-13-19-46-30)39(54)58-20-42(31,8)66-45/h10-16,19,31-37,56H,17-18,20-21H2,1-9H3/t31-,32-,33+,34-,35+,36-,37+,41?,42+,43+,44-,45+/m1/s1

InChI Key

YJDNHPICMWQYIV-UJSRMDARSA-N

Isomeric SMILES

CC(=O)OC[C@]12[C@@H]([C@@H]([C@@H]3[C@H]([C@]14[C@@]([C@H]([C@@H]([C@@H]2OC(=O)C)OC(=O)C)OC(=O)C(CCC5=C(C=CC=N5)C(=O)OC[C@@]3(O4)C)(C)OC(=O)C6=CC=CC=C6)(C)O)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C)OC(=O)C(CCC5=C(C=CC=N5)C(=O)OCC3(O4)C)(C)OC(=O)C6=CC=CC=C6)(C)O)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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